5-アミノ-2-(1H-1,2,3,4-テトラゾール-1-イル)安息香酸

説明

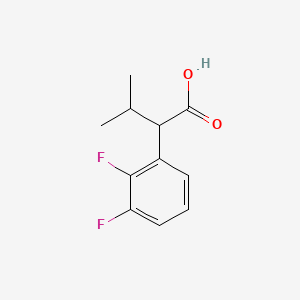

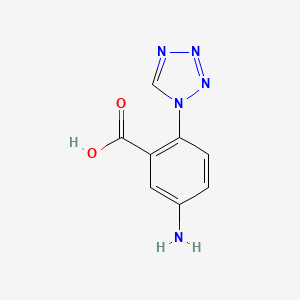

5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound with a molecular weight of 205.18 . It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group and a 1H-1,2,3,4-tetrazol-1-yl group .

Molecular Structure Analysis

The molecular structure of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is represented by the InChI code1S/C8H7N5O2/c9-5-1-2-7 (6 (3-5)8 (14)15)13-4-10-11-12-13/h1-4H,9H2, (H,14,15) . This indicates that the molecule consists of a benzene ring substituted with an amino group and a 1H-1,2,3,4-tetrazol-1-yl group, along with a carboxylic acid group . Physical And Chemical Properties Analysis

5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid has a molecular weight of 205.18 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.科学的研究の応用

抗がん剤開発

テトラゾールの構造モチーフは、新しい抗がん剤の設計における重要な特徴です。5-アミノ-2-(1H-1,2,3,4-テトラゾール-1-イル)安息香酸などのテトラゾール基を含む化合物は、合成され、癌細胞の増殖を阻害する可能性について評価されています。 これらの化合物は、さまざまな生物学的標的に作用し、癌細胞の増殖を阻害することができます .

クリックケミストリーの応用

テトラゾールは、クリックケミストリーにおいて重要な役割を果たしており、クリックケミストリーは、高収率反応を特徴とする化学合成の分野であり、多くの場合、小さなユニットを結合させて、迅速かつ確実に物質を作成するために使用されます。5-アミノ-2-テトラゾリル安息香酸誘導体は、環境に優しいアプローチを使用して合成でき、その生物活性により医薬品化学において重要な役割を果たしています .

分子ドッキング研究

計算生物学と創薬において、分子ドッキングは、安定な複合体を形成するために互いに結合したときに、1つの分子の2番目の分子に対する優先的な配向を予測する方法です。 5-アミノ-2-テトラゾリル安息香酸のテトラゾール環は、生物学的標的との相互作用を研究するために使用でき、より優れた効力を備えた新薬の設計を支援します .

薬物動態および薬力学の強化

テトラゾール環の存在は、医薬品化合物の薬物動態および薬力学的特性を改善する可能性があります。 薬物の吸収、分布、代謝、および排泄(ADME)特性を強化し、より良い治療プロフィールにつながる可能性があります .

抗炎症および鎮痛作用

テトラゾールの誘導体は、抗炎症および鎮痛作用について調査されてきました。 これらの化合物は、現在の治療法と比較して、副作用が少なく、痛みを軽減し、炎症を抑制する新しい薬剤を開発するための基礎となりえます .

複素環式化合物の合成

テトラゾールは、さまざまな試薬と反応して、さまざまな複素環式化合物を形成することが知られています。これらの反応は、多くの医薬品や農薬の合成において重要です。 5-アミノ-2-テトラゾリル安息香酸は、このような合成において前駆体として役立ち、多様な分子構造を作成するための汎用性の高いビルディングブロックを提供します .

作用機序

are synthetic organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . The tetrazole ring is considered a biomimic of the carboxylic acid functional group .

生化学分析

Biochemical Properties

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid plays a significant role in biochemical reactions due to its structural features. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the tetrazole ring can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially inhibiting or activating enzymatic reactions. Additionally, the amino group can participate in nucleophilic attacks, further modulating biochemical pathways. The benzoic acid moiety allows the compound to act as a substrate or inhibitor in metabolic processes, interacting with enzymes such as transferases and hydrolases .

Cellular Effects

The effects of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction. By altering the phosphorylation status of key proteins, 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can impact cell proliferation, differentiation, and apoptosis. Furthermore, the compound can affect gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves several key interactions at the molecular level. The tetrazole ring can bind to enzyme active sites, either inhibiting or activating their catalytic activity. This binding can occur through hydrogen bonding, electrostatic interactions, or hydrophobic effects. Additionally, the amino group can form covalent bonds with reactive residues in proteins, leading to enzyme inhibition or activation. The benzoic acid moiety can also participate in binding interactions, further modulating the compound’s effects. These interactions can result in changes in gene expression, enzyme activity, and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects can occur, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects .

Metabolic Pathways

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The tetrazole ring can mimic carboxylic acids, allowing the compound to participate in reactions catalyzed by transferases and hydrolases. Additionally, the amino group can undergo transamination reactions, further integrating the compound into metabolic networks. These interactions can influence metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carriers and ATP-binding cassette transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, where it exerts its effects. For instance, the tetrazole ring can interact with mitochondrial proteins, influencing mitochondrial function and energy production. Additionally, the amino group can undergo modifications, such as acetylation or phosphorylation, which regulate its localization and activity .

特性

IUPAC Name |

5-amino-2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMFVWXLLCVTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)

![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529310.png)

![2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole](/img/structure/B1529312.png)

![1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1529315.png)